molecular formula C9H12N2O2 B2899162 methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate CAS No. 1563987-77-8

methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate

Cat. No.: B2899162
CAS No.: 1563987-77-8
M. Wt: 180.207
InChI Key: GWRFPWBJPIIFSA-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of bioactive molecules .

Biology and Medicine: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl (E)-3-(1-methylpyrazol-4-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRFPWBJPIIFSA-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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